molecular formula C10H11ClN2O B2935982 6-Methoxyquinolin-4-amine;hydrochloride CAS No. 878778-86-0

6-Methoxyquinolin-4-amine;hydrochloride

Cat. No. B2935982
CAS RN: 878778-86-0
M. Wt: 210.66
InChI Key: ZPYYMQLTULYZRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxyquinolin-4-amine hydrochloride is a chemical compound with the CAS Number: 858468-48-1 . It has a molecular weight of 210.66 . It is also known as 2-methoxyquinolin-4-amine hydrochloride .


Synthesis Analysis

The synthesis of a complex involving 6-Methoxyquinolin-4-yl was achieved by reacting sodium tetraphenyl borate with quinine in deionized water at room temperature through an ion-pair reaction . This process is part of green chemistry as it occurs at room temperature .


Molecular Structure Analysis

The InChI code for 6-Methoxyquinolin-4-amine hydrochloride is 1S/C10H10N2O.ClH/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10;/h2-6H,1H3,(H2,11,12);1H . This indicates the presence of a chlorine atom in the compound, which is characteristic of hydrochlorides .


Physical And Chemical Properties Analysis

6-Methoxyquinolin-4-amine hydrochloride is a powder that is stored at room temperature .

Scientific Research Applications

Anticancer Applications

The structure-activity relationship studies of 4-anilinoquinazolines have led to the development of compounds like N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, identified as potent apoptosis inducers and promising anticancer candidates. These compounds exhibit significant apoptosis induction with excellent blood-brain barrier penetration and efficacy in cancer models, highlighting their potential in cancer therapy (Sirisoma et al., 2009).

Cytotoxic Activity and Fluorescence Properties

Research on 3-hydroxyquinolin-4(1H)-one derivatives demonstrates their synthesis and evaluation for cytotoxic activity against various cancer cell lines, alongside their fluorescence properties. These studies are crucial for developing new cytotoxic agents and fluorescent markers for biomedical applications (Kadrić et al., 2014).

Pharmacological Effects

The physiological effects of isoquinolines, including compounds related to 6-Methoxyquinolin-4-amine, have been studied, showing varying impacts on blood pressure, respiration, and smooth muscle. These studies contribute to understanding the pharmacological profiles of such compounds (Fassett & Hjort, 1938).

Fluorescent Labeling and Analytical Applications

6-Methoxy-4-quinolone, an oxidation product derived from 5-methoxyindole-3-acetic acid, is a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. Its application as a fluorescent labeling reagent for carboxylic acids demonstrates its utility in biomedical analysis, offering a tool for sensitive detection and quantification (Hirano et al., 2004).

Metal Ion Complexation

Research on 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and analogs explores their synthesis and interaction with various metal ions. These studies are relevant for the development of selective metal ion sensors and highlight the application of such compounds in analytical chemistry (Su et al., 1999).

Safety and Hazards

The safety data sheet for 6-Methoxyquinolin-4-amine hydrochloride indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

6-methoxyquinolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-6H,1H3,(H2,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYYMQLTULYZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.